![molecular formula C24H26N4O3 B2794696 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide CAS No. 896383-11-2](/img/no-structure.png)

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

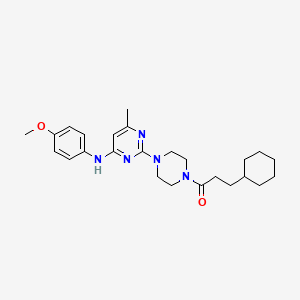

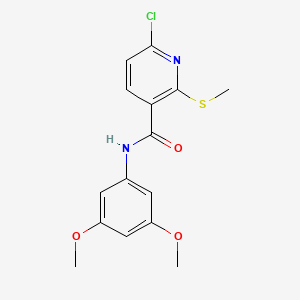

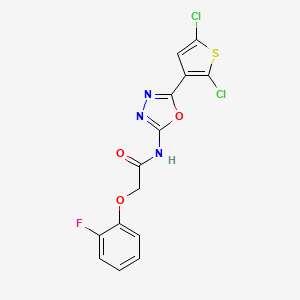

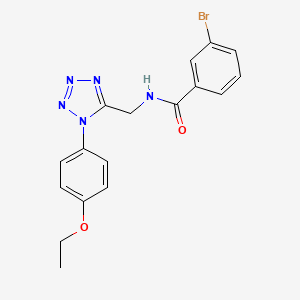

Synthesis and Antimicrobial Activity

- Antibacterial and Antifungal Properties : Certain derivatives, such as substituted indolylthiadiazole and quinazolinonylthiadiazole derivatives, have been synthesized and shown to possess significant antibacterial activity. For instance, the synthesis and antibacterial activity of substituted indolylthiadiazole derivatives and substituted quinazolinonylthiadiazole derivatives have demonstrated potent effects against bacterial strains, with some compounds outperforming reference drugs like ampicillin and gattifloxacin (Singh et al., 2010).

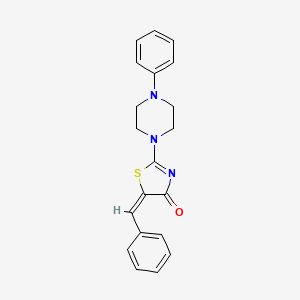

Anticancer Potential

- Anticancer Activities : Novel compounds such as 10-((1H-indol-3-yl)methylene)-7-aryl-7,10-dihydro-5H-benzo[h]thiazolo[2,3-b]quinazolin-9(6H)-ones have shown promising anticancer activities against cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with some derivatives displaying better efficacy than the standard drug doxorubicin (Gali et al., 2014).

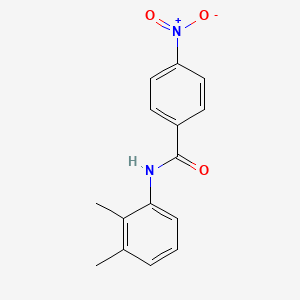

Anti-inflammatory and Analgesic Effects

- Non-steroidal Anti-inflammatory and Analgesic Agents : Derivatives such as 2-(3-methyl-7-substituted-2-oxoquinoxalinyl)-5-(aryl)-1,3,4-oxadiazoles have been explored for their potential as non-steroidal anti-inflammatory and analgesic agents, exhibiting promising activity in in vivo models (Wagle et al., 2008).

Anticonvulsant Properties

- Anticonvulsant Agents : Quinazolino-benzothiazoles have been identified as fused pharmacophores with anticonvulsant properties. Specific derivatives have shown significant activity in experimental models against tonic and clonic seizures, suggesting their potential application in epilepsy treatment without evident neurotoxicity or hepatotoxicity (Ugale et al., 2012).

Mechanism of Action

Target of Action

It’s known that quinazolinone derivatives have been associated with the phosphatidylinositol 3-kinase (pi3k) signalling pathway , which plays a crucial role in cell proliferation, differentiation, survival, and intracellular trafficking.

Mode of Action

It’s known that quinazolinone derivatives can interact with their targets and cause significant changes in cellular processes .

Biochemical Pathways

The compound may affect the PI3K signalling pathway , which is often associated with tumorigenesis, progression, and poor prognosis. The downstream effects of this pathway include changes in cell growth, proliferation, and survival.

Result of Action

It’s known that the aberrant expression of the pi3k signalling pathway is often associated with tumorigenesis, progression, and poor prognosis . Therefore, inhibitors of this pathway, such as this compound, could potentially have anti-cancer effects.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide' involves the condensation of 2-(1H-indol-3-yl)ethanamine with 6-(2,4-dioxo-1H-quinazolin-3-yl)hexanoic acid, followed by the reduction of the resulting imine to form the target compound.", "Starting Materials": [ "2-(1H-indol-3-yl)ethanamine", "6-(2,4-dioxo-1H-quinazolin-3-yl)hexanoic acid", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Dissolve 2-(1H-indol-3-yl)ethanamine in methanol and add 6-(2,4-dioxo-1H-quinazolin-3-yl)hexanoic acid. Stir the mixture at room temperature for 24 hours to allow for condensation to occur.", "Step 2: Add sodium borohydride to the reaction mixture and stir for an additional 2 hours to reduce the resulting imine to the corresponding amine.", "Step 3: Acidify the reaction mixture with hydrochloric acid and extract the product with diethyl ether.", "Step 4: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by column chromatography using a mixture of diethyl ether and hexane as the eluent to obtain the target compound." ] } | |

CAS RN |

896383-11-2 |

Molecular Formula |

C24H26N4O3 |

Molecular Weight |

418.497 |

IUPAC Name |

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide |

InChI |

InChI=1S/C24H26N4O3/c29-22(25-14-13-17-16-26-20-10-5-3-8-18(17)20)12-2-1-7-15-28-23(30)19-9-4-6-11-21(19)27-24(28)31/h3-6,8-11,16,26H,1-2,7,12-15H2,(H,25,29)(H,27,31) |

InChI Key |

FQKWMQPOAUZANS-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,6-difluorobenzyl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2794617.png)

![3,5-dimethoxy-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2794619.png)

![Benzo[d][1,3]dioxol-5-yl(2-(3,5-dichlorophenyl)morpholino)methanone](/img/structure/B2794621.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2794625.png)

![Methyl 4-{[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate](/img/structure/B2794629.png)

![(2Z)-N-acetyl-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B2794631.png)

![2-[Butyl(methyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol](/img/structure/B2794635.png)